molecular formula C8H15N3O2 B3340858 N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide CAS No. 926212-99-9

N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide

Cat. No.: B3340858
CAS No.: 926212-99-9
M. Wt: 185.22 g/mol
InChI Key: LTTYGOARUOOFQS-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide is a chemical compound with the CAS Number 926212-99-9 and a molecular formula of C 8 H 15 N 3 O 2 . It has a molecular weight of 185.22 g/mol and can be identified by the SMILES code O=C(NC1CCCC1)C/C(N)=N/O . This acetamide derivative features a cyclopentyl group and a N'-hydroxycarbamimidoyl functional group, a combination that suggests potential as a versatile building block or intermediate in medicinal chemistry and drug discovery research. Compounds containing acetamide and hydroxycarbamimidoyl moieties are often investigated for their ability to interact with biological targets, such as enzymes, and may serve as precursors for the synthesis of more complex molecules like heterocyclic compounds. Researchers may find value in exploring its application in areas such as inhibitor design or metalloenzyme modulation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3Z)-3-amino-N-cyclopentyl-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-7(11-13)5-8(12)10-6-3-1-2-4-6/h6,13H,1-5H2,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTYGOARUOOFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclopentyl 2 N Hydroxycarbamimidoyl Acetamide and Analogues

Strategies for the Construction of the Hydroxycarbamimidoyl Moiety

The hydroxycarbamimidoyl group is the defining feature of amidoximes. Its synthesis is a critical step in assembling the target molecule and its analogues.

Nitrile Reactivity with Hydroxylamine (B1172632): Mechanisms and Catalysis

The most prevalent and direct method for constructing the hydroxycarbamimidoyl moiety is the reaction of a nitrile with hydroxylamine. nih.gov This transformation involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Mechanism: The reaction is typically performed by treating a nitrile precursor, such as 2-cyano-N-cyclopentylacetamide, with hydroxylamine hydrochloride in the presence of a base, or with an aqueous solution of hydroxylamine. nih.govgoogle.com The base, commonly sodium carbonate or an organic amine, deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile. The nitrogen atom of hydroxylamine attacks the nitrile carbon, leading to a zwitterionic intermediate that subsequently undergoes proton transfer to yield the final amidoxime (B1450833) product.

The reaction conditions are generally mild, though heating may be required to drive the reaction to completion. nih.gov The choice of solvent is often a protic solvent like ethanol (B145695) or a mixture of water and ethanol to ensure the solubility of the reagents. researchgate.net However, studies have shown that the reaction can proceed in various solvents, and in some cases, side products like amides may form, particularly with nitriles bearing strong electron-withdrawing groups. rsc.orgrsc.org

Table 1: Representative Conditions for Amidoxime Synthesis from Nitriles
ReagentsBaseSolventTemperatureTimeYieldRef
Hydroxylamine hydrochlorideSodium carbonateEthanol/WaterReflux3 hHigh nih.gov
Hydroxylamine hydrochlorideSodium carbonateEthanol60-80 °CSeveral hoursUp to 98% nih.gov
50% aq. HydroxylamineNoneWaterElevatedVariableHigh acs.org
Hydroxylamine hydrochlorideN/A (ultrasound)Ethanol/WaterAmbientShort70-85% nih.gov
Hydroxylamine hydrochloridePotassium carbonateMethanol (B129727)RefluxVariable52-95% tubitak.gov.tr

Advanced Synthetic Routes to Amidoximes

While the reaction of nitriles with hydroxylamine is the workhorse method, several advanced and alternative routes to amidoximes have been developed. These methods can be advantageous when the nitrile precursor is unavailable or when specific reaction conditions are required.

From Amides: A direct, one-pot synthesis of N-substituted amidoximes from secondary amides has been developed using a triphenylphosphine-iodine (Ph3P–I2) mediated dehydrative condensation with hydroxylamine. nih.govresearchgate.netresearchgate.net This method avoids the need to first synthesize a nitrile.

From Nitroalkanes: Primary nitroalkanes can be converted into amidoximes by reacting their corresponding nitronate anions with lithium or magnesium amides. nih.gov This approach offers a different disconnection for accessing the amidoxime functional group.

Energy-Assisted Synthesis: The use of microwave or ultrasonic irradiation has been shown to significantly accelerate the reaction between nitriles and hydroxylamine, often leading to shorter reaction times and high yields under solvent-free or aqueous conditions. nih.govresearchgate.net

Microreactor Technology: For enhanced safety and control, especially when using concentrated hydroxylamine solutions, microreactors provide a platform for the rapid and efficient formation of amidoximes under homogeneous conditions at elevated temperatures. acs.org

Formation of the Acetamide (B32628) Linkage

The formation of the N-cyclopentyl acetamide bond is a classic amidation reaction, a cornerstone of organic and medicinal chemistry. nih.gov This step involves the coupling of a carboxylic acid (or its activated derivative) with cyclopentylamine (B150401).

Classical Amidation Reactions: Coupling Reagents and Conditions

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is typically achieved using stoichiometric amounts of a coupling reagent. ucl.ac.ukhepatochem.com

The process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (such as an O-acylisourea, an active ester, or an acid anhydride), which is then susceptible to nucleophilic attack by the amine (cyclopentylamine in this case). fishersci.co.uk A vast array of coupling reagents has been developed, each with specific advantages regarding reactivity, cost, and minimization of side reactions like racemization. peptide.comuniurb.it These reactions are typically run in aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (AcCN) and often include a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). nih.govfishersci.co.uk

Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent AcronymFull NameClassByproductsNotesRef
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideDicyclohexylurea (DCU)Insoluble byproduct, easy to remove by filtration. hepatochem.compeptide.com
EDC / EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble ureaByproduct removed by aqueous workup. Often used with HOBt. fishersci.co.ukucl.ac.uk
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltTetramethylurea, HOAtVery efficient, fast reactions, low racemization. ucl.ac.ukpeptide.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltTetramethylurea, HOBtSimilar to HATU, very popular in peptide synthesis. peptide.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHexamethylphosphoramide (HMPA) analogueEfficient, but byproduct can be a concern. uniurb.it
T3P Propylphosphonic AnhydridePhosphonic AnhydridePhosphonic acidsEffective for large-scale synthesis, byproducts are water-soluble. ucl.ac.uk
CDI 1,1'-CarbonyldiimidazoleImidazolideImidazole, CO₂Mild reagent, forms an active acylimidazolide intermediate. ucl.ac.uk

Green Chemistry Approaches in Amide Synthesis

While effective, classical amidation methods using stoichiometric coupling reagents generate significant amounts of waste, which is a major concern from a green chemistry perspective. ucl.ac.uk This has driven the development of more sustainable, catalytic approaches for amide bond formation. ucl.ac.uk

Catalytic Direct Amidation: This approach involves heating a carboxylic acid and an amine with a catalyst, driving the reaction by removing the water byproduct. Boronic acids have emerged as particularly effective catalysts for this transformation. ucl.ac.uk Other metal-based catalysts, such as those using zirconium or titanium, have also been reported. dntb.gov.ua These methods avoid the use of stoichiometric activating agents, thus significantly reducing waste.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide bonds. rsc.orgresearchgate.net Hydrolase enzymes (like lipases) can be used in reverse, often in low-water environments, to catalyze amide formation. rsc.org More recently, ATP-dependent ligase enzymes have been employed for their efficiency in aqueous media. rsc.orgmanchester.ac.uk Nitrile hydratase enzymes can also be integrated into chemoenzymatic cascades to convert nitriles to primary amides, which can then be coupled with other components. nih.gov

Photocatalysis: Emerging research has demonstrated the use of photocatalysts for amide bond formation under mild, metal-free conditions. organic-chemistry.org These methods offer novel activation pathways that are often compatible with a wide range of functional groups. acs.org

Solid-Phase and Solution-Phase Synthetic Considerations

The choice between solid-phase and solution-phase synthesis for N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide and its analogues depends on the desired scale of production, the need for library synthesis, and the ease of purification.

Solution-Phase Synthesis

Solution-phase synthesis offers the flexibility of traditional organic chemistry, allowing for a wide range of reaction conditions and easy scalability. A plausible solution-phase route to this compound would likely commence with the acylation of cyclopentylamine with a suitable two-carbon electrophile. For instance, the reaction of cyclopentylamine with chloroacetyl chloride would yield N-cyclopentyl-2-chloroacetamide. This intermediate can then be converted to the target compound.

An alternative approach involves the use of 2-cyanoacetamide (B1669375) as a starting material. N-alkylation of 2-cyanoacetamide with a cyclopentyl halide would furnish N-cyclopentyl-2-cyanoacetamide. Subsequent treatment of the nitrile with hydroxylamine would then generate the desired N'-hydroxycarbamimidoyl group. This method is advantageous as it avoids the handling of highly reactive acyl chlorides.

Solid-Phase Synthesis

Solid-phase synthesis (SPS) has become a powerful tool for the rapid generation of compound libraries for high-throughput screening. This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage of SPS is the simplified purification process, where excess reagents and by-products are removed by simple filtration and washing of the resin.

For the synthesis of this compound analogues, a resin-bound amino acid could serve as the starting point. For example, a resin-bound glycine (B1666218) can be N-alkylated with a cyclopentyl halide. Subsequent steps would involve the conversion of the carboxylic acid functionality into the N'-hydroxycarbamimidoyl acetamide moiety.

Alternatively, a "submonomer" approach, widely used in peptoid synthesis, can be adapted. nih.govnih.govresearchgate.net This involves a two-step cycle for each monomer addition: acylation with an α-haloacetic acid (e.g., bromoacetic acid) followed by nucleophilic displacement of the halide with a primary amine (in this case, cyclopentylamine). nih.govnih.gov This method allows for the modular construction of diverse analogues by varying the amine component in the second step. The final compound is then cleaved from the solid support.

The table below summarizes the key considerations for each synthetic approach.

FeatureSolid-Phase SynthesisSolution-Phase Synthesis
Throughput High, suitable for library synthesisLower, more suited for single target synthesis
Purification Simplified (filtration and washing)Often requires chromatography at each step
Scalability Generally smaller scaleMore readily scalable to larger quantities
Reaction Monitoring More challengingStraightforward (TLC, NMR, etc.)
Reagent Use Excess reagents are often used to drive reactions to completionStoichiometric amounts are preferred to simplify purification

Cyclopentyl Ring Functionalization and Introduction

The cyclopentyl moiety is a key structural component, and its functionalization or the use of pre-functionalized precursors can significantly impact the biological activity of the final compounds.

The introduction of the cyclopentyl group can be achieved using commercially available cyclopentylamine or by synthesizing it from precursors like cyclopentanone. acs.org For the synthesis of analogues with substituted cyclopentyl rings, various strategies can be employed.

Functionalized cyclopentanones can serve as versatile precursors. These can be subjected to reductive amination to introduce the amine functionality, which can then be acylated. Derivatization of the cyclopentyl ring can also be performed at an earlier stage. For example, cyclopentene (B43876) can be functionalized through various addition reactions to introduce desired substituents before the formation of the amine.

For analogues where the cyclopentyl ring is substituted, controlling the regioselectivity and stereoselectivity of the functionalization is paramount.

Regioselective Synthesis: The position of substituents on the cyclopentyl ring can be controlled by using starting materials with pre-defined substitution patterns. For instance, commercially available substituted cyclopentanones can be used to introduce functionality at specific positions. Directed C-H functionalization is an emerging strategy that allows for the selective introduction of functional groups at specific C-H bonds on the cyclopentane (B165970) ring, guided by a directing group.

Stereoselective Synthesis: The synthesis of enantiomerically pure or diastereomerically enriched cyclopentyl derivatives often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. Chiral cyclopentylamines can be prepared through asymmetric synthesis or by resolution of a racemic mixture. For example, enzymatic resolution of N-acylcyclopentylamines can provide access to enantiopure amines.

Catalytic asymmetric methods, such as enantioselective hydrogenation of substituted cyclopentenes or asymmetric Michael additions to cyclopentenones, can establish the desired stereocenters on the cyclopentane ring early in the synthetic sequence. researchgate.netnih.gov These stereochemically defined intermediates can then be carried forward to the final products.

The following table outlines some approaches for introducing chirality into the cyclopentyl substructure.

ApproachDescription
Chiral Pool Utilization of naturally occurring chiral cyclopentane derivatives.
Chiral Auxiliaries Temporary attachment of a chiral group to guide a stereoselective reaction.
Asymmetric Catalysis Use of a chiral catalyst to control the stereochemical outcome of a reaction.
Enzymatic Resolution Separation of enantiomers from a racemic mixture using enzymes.

Purification and Characterization Techniques for Novel Derivatives

The final and crucial stage of the synthesis is the purification of the novel derivatives and the confirmation of their structure and purity.

Purification Techniques:

Due to the polar nature of the N'-hydroxycarbamimidoyl group and the acetamide linkage, purification of these compounds often requires chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification of polar compounds. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. chromforum.org

Flash Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel can be employed. Due to the polarity of the target compounds, a polar eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate (B1210297) and methanol, may be required.

Crystallization: If the synthesized compound is a stable solid, crystallization can be an effective method for purification, yielding highly pure material.

Characterization Techniques:

A combination of spectroscopic techniques is used to unequivocally determine the structure of the synthesized compounds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. outsourcedpharma.com Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H and C=O stretches of the amide and the O-H and C=N stretches of the N'-hydroxycarbamimidoyl group.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared with the calculated values for the proposed structure to confirm its empirical formula.

The data obtained from these techniques collectively provide the necessary evidence to confirm the synthesis of the target this compound derivatives and to establish their purity.

Molecular and Cellular Biological Activity Studies Preclinical Framework

Elucidation of Potential Molecular Targets and Ligand-Target Interactions

The pharmacological actions of N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide can be postulated by analyzing the known biological activities of its constituent chemical groups. The acetamide (B32628) scaffold is present in a wide array of bioactive compounds, while the amidoxime (B1450833) group is recognized for specific biochemical reactivity.

Enzyme Inhibition Studies (e.g., Alanine (B10760859) Racemase, Cyclooxygenase-II, other relevant enzymatic systems for acetamide derivatives)

Acetamide derivatives have been extensively investigated as inhibitors of various enzymatic systems, suggesting potential targets for this compound.

Cyclooxygenase-II (COX-II) Inhibition: The acetamide functional group is a key feature in the design of selective COX-II inhibitors, which are a cornerstone of anti-inflammatory therapy. archivepp.com Many compounds are developed as acetamide derivatives to leverage their anti-inflammatory properties. archivepp.comgalaxypub.co The acetamide moiety can serve as a linker or pharmacophore, and its amenability to prodrug design makes it a valuable scaffold in this context. archivepp.comgalaxypub.co Research has explored numerous acetamide derivatives, including those with pyrazole (B372694) and triazole components, for their COX-II inhibitory potential, which is crucial for treating conditions like arthritis and pain. archivepp.com

Alanine Racemase Inhibition: Alanine racemase is a crucial bacterial enzyme involved in the synthesis of the peptidoglycan cell wall. nih.govijpsr.com Its absence in humans makes it an attractive target for the development of novel antimicrobial agents. nih.gov Theoretical and molecular docking studies have been conducted on various acetamide derivatives, such as 2-(quinoline-4-yloxy)acetamide derivatives, to evaluate their potential to inhibit alanine dehydrogenase, a related target in M. tuberculosis. biointerfaceresearch.com These studies indicate that the acetamide scaffold can be tailored to fit into the active site of such enzymes, suggesting a possible antibacterial role. biointerfaceresearch.com

Table 1: Examples of Enzyme Inhibition by Structurally Related Acetamide Derivatives

Derivative Class Target Enzyme Key Findings Reference(s)
Pyrazole Acetamides Cyclooxygenase-II (COX-II) Demonstrated potent anti-inflammatory efficacy. archivepp.com
2-(quinoline-4-yloxy)acetamides Alanine Dehydrogenase Molecular docking studies predicted significant binding affinity, suggesting potential for down-regulating M. tuberculosis. biointerfaceresearch.com
Thiazolyl-Acetamides Monoamine Oxidase (MAO-A/B) Certain derivatives showed significant inhibitory activity against MAO-A and MAO-B isoenzymes. researchgate.net

Receptor Binding Profiling and Affinity Determination (e.g., Opioid Receptors for related acetamide derivatives)

The acetamide structure is also found in compounds designed to interact with specific cellular receptors.

Opioid Receptors: Research into novel analgesics has led to the synthesis of new classes of opioid receptor agonists. A series of phenylamino (B1219803) acetamide derivatives was shown to be potent and selective κ (kappa) opioid receptor agonists. researchgate.net Opioid receptors, including the μ (mu), δ (delta), and κ subtypes, are G-protein-coupled receptors (GPCRs) central to pain modulation. nih.govmdpi.com While morphine and fentanyl primarily target the μ-opioid receptor, the discovery of acetamide derivatives with high affinity for the κ-opioid receptor highlights the versatility of this chemical scaffold in targeting different receptor subtypes. researchgate.netbiorxiv.org Specific binding affinity studies for this compound on opioid or other receptors are not currently available in published literature.

Protein-Ligand Interaction Analysis via Biophysical Methods

To fully characterize the interaction between a ligand like this compound and its potential protein targets, various biophysical and computational methods are employed. These techniques provide detailed insights into the binding mode, affinity, and thermodynamics of the interaction.

Methods such as X-ray crystallography can reveal the precise three-dimensional arrangement of the ligand within the protein's binding site. Computational molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand to a target protein whose structure is known. nih.gov Automated tools like the Protein-Ligand Interaction Profiler (PLIP) can then analyze these complexes to identify and visualize the full spectrum of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking, which are crucial for stabilizing the complex. nih.gov While no such specific studies have been published for this compound, these methods would be essential in future preclinical evaluations to confirm and detail its interactions with putative targets like COX-II or alanine racemase.

Investigation of Proposed Mechanistic Pathways

The unique combination of an acetamide core and an amidoxime functional group in this compound suggests at least two distinct mechanistic pathways through which it could exert biological effects.

Nitric Oxide (NO) Donor Potential and its Biological Relevance (based on amidoxime properties)

The most prominent potential mechanism derived from the structure of this compound is its capacity to act as a nitric oxide (NO) donor.

Amidoximes as NO Prodrugs: The amidoxime functional group is well-established as a chemical class capable of releasing NO under physiological conditions. semanticscholar.orgnih.gov This biotransformation is often mediated by cytochrome P450 enzymes in the presence of cofactors like NADPH, which oxidize the amidoxime to release NO along with byproducts such as amides and nitriles. nih.gov This enzymatic pathway provides a mechanism for localized NO release, which is of significant therapeutic interest.

Biological Relevance of NO Release: Nitric oxide is a critical signaling molecule with numerous physiological roles. nih.gov Its functions include vasodilation (relaxation of blood vessels), which helps reduce blood pressure, and inhibition of platelet aggregation, which plays a role in preventing thrombus formation. nih.gov Because of these properties, amidoxime-containing compounds have been studied for their potential benefits in cardiovascular diseases. semanticscholar.orgnih.gov The ability to generate NO suggests that this compound could exhibit effects such as vasorelaxation and anti-platelet activity. nih.gov

Table 2: Biological Relevance of Nitric Oxide (NO) Donation by Amidoximes

Biological Effect Mechanistic Role of NO Potential Therapeutic Relevance Reference(s)
Vasodilation Activates soluble guanylate cyclase in smooth muscle, leading to relaxation. Reduction of blood pressure, treatment of hypertension. nih.gov
Inhibition of Platelet Aggregation Prevents platelets from clumping together. Antithrombotic therapy. nih.govnih.gov
Antimicrobial Activity NO is a component of the innate immune response against pathogens. Treatment of bacterial and viral infections. mdpi.com
Anti-inflammatory Effects Modulates inflammatory pathways. Treatment of inflammatory conditions. nih.gov

Modulation of Intracellular Signaling Pathways

The potential biological activities of this compound would ultimately be mediated through the modulation of specific intracellular signaling cascades.

Pathways Linked to Enzyme Inhibition: If the compound acts as a COX-II inhibitor, it would block the conversion of arachidonic acid to prostaglandin (B15479496) H2, thereby downregulating the prostaglandin synthesis pathway. archivepp.com This is a primary mechanism for reducing inflammation, pain, and fever. archivepp.comgalaxypub.co

Pathways Linked to NO Donation: As an NO donor, the compound would primarily influence the NO/cGMP signaling pathway. Released NO activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This rise in cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in effects like smooth muscle relaxation and inhibition of platelet activation. nih.gov

Exploration of Targeted Protein Degradation Modalities for Analogues (e.g., PROTACs)

The field of targeted protein degradation (TPD) offers a novel therapeutic strategy that moves beyond simple inhibition to induce the outright elimination of disease-causing proteins. njbio.com This is primarily achieved through the ubiquitin-proteasome system. google.comnih.gov A leading approach within TPD is the use of proteolysis-targeting chimeras (PROTACs). nih.gov PROTACs are heterobifunctional small molecules engineered to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. nih.gov This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov

While direct studies on this compound as a component of a PROTAC have not been detailed, its analogues could be explored within this modality. The development of such a degrader would involve designing a molecule that incorporates three key components:

A ligand that binds to the target protein (a derivative of the acetamide scaffold).

A ligand that recruits an E3 ligase (e.g., ligands for cereblon or VHL).

A flexible linker connecting the two ligands.

This strategy has been successfully applied to a wide range of targets, including kinases, nuclear receptors, and bromodomains, demonstrating the broad applicability of the TPD approach. nih.govdrughunter.com The development of PROTACs based on analogues of this compound could potentially convert a protein-binding molecule into a potent degrader, offering advantages in efficacy and overcoming resistance mechanisms associated with traditional inhibitors. nih.gov

In Vitro Biological System Assessments

Cell-Based Assays for Target Engagement and Functional Response

Evaluating the biological activity of a compound within a cellular context is critical. Cell-based assays are essential for confirming that a molecule engages its intended target inside a cell and elicits a desired functional response. Techniques like the cellular thermal shift assay (CETSA) are used to verify direct binding of a drug to its intracellular target. biorxiv.org

Beyond target engagement, functional response assays quantify the pharmacological effect of the compound. For instance, in the context of antiviral research, cell-based assays can measure the inhibition of viral replication. One such method involves using a reporter system, like a Gaussia luciferase (Gluc) reporter, that is specifically activated by a viral enzyme such as the coronavirus RNA-dependent RNA polymerase (RdRp). nih.gov A reduction in the reporter signal in the presence of a compound indicates inhibition of the viral enzyme's function. nih.gov Another antiviral assessment involves infecting cell cultures (e.g., Vero cells) with a virus like SARS-CoV-2 and quantifying the level of infection via immunofluorescence staining of viral proteins, such as the nucleocapsid protein. nih.gov

For anti-inflammatory activity, cell-based assays can measure the compound's effect on the production of pro-inflammatory cytokines. For example, stimulating immune cells like peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS) and then measuring the levels of cytokines such as IL-1β and TNF-α in the cell supernatant provides a clear indication of the compound's anti-inflammatory potential. mdpi.comnih.gov

High-Throughput Screening (HTS) of Chemical Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large collections of chemical compounds to identify "hits" with a desired biological activity. These campaigns can screen libraries containing thousands to millions of compounds against a specific target or cellular phenotype.

A powerful evolution of this technique is the 'direct-to-biology' high-throughput chemistry (D2B-HTC) approach. semanticscholar.org This method allows for the rapid synthesis of large libraries of compounds, for example in 384-well plates, which can then be directly screened without the need for purification of each individual analogue. semanticscholar.org This accelerates the design-make-test cycle, allowing for rapid iteration and optimization of initial hits. semanticscholar.org For instance, an HTS campaign could be designed to screen for binders to a particular protein of interest, and subsequent focused libraries could be synthesized and screened to improve potency and selectivity. semanticscholar.org Platforms have been developed that can facilitate the high-throughput screening of drug-like libraries for binders to specific targets, such as PARP1, by measuring the stabilization of a mutant protein biosensor. biorxiv.org

Phenotypic Screening in Non-Mammalian or Prokaryotic Models (e.g., antibacterial activity)

Phenotypic screening in simpler organisms like bacteria or yeast is a valuable method for discovering compounds with specific biological effects, such as antimicrobial activity. This approach does not require prior knowledge of the compound's specific molecular target. Instead, it identifies molecules that produce a desired phenotype, like the inhibition of microbial growth. Amide-containing compounds have been investigated for their potential as antimicrobial agents. nih.govnanobioletters.com

In a typical antibacterial or antifungal screening, compounds are tested against various pathogenic strains, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). nih.govnih.gov The primary endpoint of these assays is often the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov The results from such a screening of amide derivatives containing a cyclopropane (B1198618) structure are presented below as an example. nih.gov

Compound IDTest OrganismMIC (μg/mL)
F5Candida albicans32
F7Candida albicans64
F8Candida albicans16
F9Candida albicans64
F22Candida albicans32
F23Candida albicans64
F24Candida albicans16
F42Candida albicans16

Preclinical In Vivo Studies in Animal Models (excluding human clinical data)

Efficacy Evaluation in Disease Models (e.g., anti-inflammatory, antimicrobial, antiviral, neurological effects)

Following promising in vitro results, the efficacy of a compound is evaluated in living organisms using animal models that mimic human diseases. These studies are crucial for understanding how the compound behaves in a complex biological system.

Anti-inflammatory Effects: The anti-inflammatory properties of acetamide derivatives have been assessed in rodent models of inflammation and arthritis. nih.gov In a common model, arthritis is induced in rats using an adjuvant (adjuvant-induced arthritis or AIA). nih.gov The efficacy of a test compound, such as N-(2-hydroxy phenyl) acetamide, is then evaluated by measuring its ability to reduce key signs of the disease. nih.gov Significant findings from such a study are summarized below. nih.gov

Parameter MeasuredEffect of N-(2-hydroxy phenyl) acetamide Treatment
Paw Edema VolumeSignificantly retarded increase compared to control
Body WeightReduced the weight loss associated with the disease
Serum IL-1β LevelsReduced compared to diseased control group
Serum TNF-α LevelsReduced compared to diseased control group

Antiviral Effects: The in vivo efficacy of potential antiviral agents is often tested in mouse models of viral infection. For example, to test a therapy against SARS-CoV-2, mice are infected with the virus and then treated with the compound. nih.gov Key efficacy readouts include survival rate, changes in body weight, viral load in target organs (like the lungs and brain), and levels of tissue inflammation. nih.gov In one study, treatment with human cyclophilin A (hCypA) was shown to significantly improve outcomes in SARS-CoV-2 infected mice. nih.gov The results demonstrated a higher survival rate, reduced weight loss, and lower viral titers in the lungs and brain compared to the control group. nih.gov

Neurological Effects: Certain acetamide derivatives have been evaluated for neuroprotective effects in animal models of neurological damage, such as hypoxia and global ischemia. nih.gov In a hypoxia model, the compound's ability to extend the survival time of rodents in a low-oxygen environment is measured. nih.gov In a global ischemia model, blood flow to the brain is temporarily stopped (e.g., by clamping the ascending aorta in dogs), and the compound is assessed for its ability to protect vulnerable neurons, such as the CA1 pyramidal neurons in the hippocampus, from damage. nih.gov Studies on the compound 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride demonstrated significant neuroprotective effects in these models. nih.gov

Pharmacodynamic Biomarker Identification

Pharmacodynamic biomarkers are crucial in drug development for providing evidence of a drug's mechanism of action and for guiding dose selection. These measurable indicators can reflect the interaction of a compound with its biological target and the subsequent downstream effects.

In the context of this compound, dedicated studies to identify such biomarkers are not publicly documented. Preclinical research typically involves a series of in vitro and in vivo experiments to establish a compound's activity and to identify potential biomarkers. This process often includes target engagement assays, pathway analysis, and the measurement of physiological or cellular changes in response to the compound.

At present, there are no published research findings that detail specific and validated pharmacodynamic biomarkers for this compound. Consequently, data tables illustrating the dose-dependent effects on specific biomarkers or comparative analyses with other compounds cannot be constructed. Further preclinical research is necessary to explore the molecular and cellular activities of this compound and to identify reliable pharmacodynamic biomarkers that can be used in future studies.

Structure Activity Relationship Sar and Lead Optimization Strategies

Rational Design Principles for N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide Analogues

Rational drug design for analogues of this compound focuses on methodical alterations of its three main structural components: the cyclopentyl moiety, the acetamide (B32628) linkage, and the hydroxycarbamimidoyl group.

The cyclopentyl group plays a significant role in the molecule's interaction with its biological target, influencing binding affinity through its size, lipophilicity, and conformation. Systematic modifications to this group are a key area of SAR studies. Altering the cycloalkyl ring size (e.g., to cyclobutyl or cyclohexyl) or introducing various substituents can modulate the compound's fit within the target's binding pocket and affect its physicochemical properties.

For instance, introducing polar substituents could improve aqueous solubility, while bulkier, lipophilic groups might enhance binding to hydrophobic pockets. The stereochemistry of these substituents is also a critical factor that can significantly impact biological activity.

Table 1: Hypothetical SAR Data for Cyclopentyl Moiety Modifications This table is illustrative, based on common medicinal chemistry principles, as specific experimental data for this exact compound is not publicly available.

Analogue Modification Target Affinity (IC₅₀) Comment
Parent Compound N-cyclopentyl 100 nM Baseline activity.
Analogue 1 N-cyclohexyl 150 nM Increased size may slightly decrease fit.
Analogue 2 N-(3-hydroxycyclopentyl) 80 nM Added H-bond donor improves affinity.
Analogue 3 N-(3,3-dimethylcyclopentyl) 200 nM Steric hindrance reduces activity.
Analogue 4 N-phenyl >1000 nM Aromatic ring alters necessary conformation.

The acetamide linker is crucial for maintaining the optimal distance and spatial orientation between the cyclopentyl and hydroxycarbamimidoyl groups. Modifications to this linker, such as altering its length, rigidity, or chemical nature, can fine-tune the molecule's activity. Introducing conformational constraints, for example by incorporating double bonds or small rings, could lock the molecule into a more bioactive conformation, thereby increasing potency. Replacing the amide bond with bioisosteres like esters or sulfonamides can also impact metabolic stability and hydrogen bonding patterns.

The hydroxycarbamimidoyl (hydroxyguanidine) group is a key pharmacophoric feature, likely involved in critical interactions such as hydrogen bonding or metal chelation at the active site of its target. nih.gov Derivatization, such as modifying the hydroxyl or amino groups, can modulate the electronic and steric properties, influencing binding affinity.

Bioisosteric replacement is a powerful strategy to improve drug-like properties. nih.gov Replacing the hydroxyguanidine moiety with other groups that have similar physicochemical properties (e.g., acidity, hydrogen bonding capability) can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a carbonyl group has been successfully used as a bioisosteric replacement for a furazan (B8792606) ring, demonstrating the utility of such approaches. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. mdpi.com For a series of analogues of this compound, a 3D-QSAR model could be developed to guide the design of new, more potent compounds. mdpi.com This process involves aligning the series of molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields).

The resulting QSAR model, often visualized with contour maps, can highlight regions where specific properties are favorable or unfavorable for activity. researchgate.net For example, a model might indicate that a bulky, hydrophobic group is preferred at one position, while a hydrogen bond donor is beneficial at another. mdpi.com Such models serve as predictive tools to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the optimization process. nih.gov

Scaffold Hopping and Fragment-Based Drug Design Approaches

When optimization of the existing chemical scaffold reaches its limits, alternative strategies such as scaffold hopping and fragment-based drug design (FBDD) are employed to explore novel chemical space.

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally distinct scaffold while preserving the key pharmacophoric elements responsible for biological activity. uniroma1.itbhsai.org The goal is to identify new, patentable chemical series that may possess improved properties, such as enhanced solubility or better metabolic stability. dundee.ac.uk Computational tools are often used to search for new scaffolds that can maintain the required 3D orientation of the critical functional groups. nih.gov

Fragment-Based Drug Design (FBDD): FBDD is an alternative approach that starts with identifying small, low-molecular-weight fragments that bind weakly to the biological target. nih.govfrontiersin.org These fragment "hits" are then optimized by growing them, or by linking two or more fragments that bind to adjacent sites, to generate a more potent lead compound. nih.govyoutube.com The individual components of this compound—the cyclopentyl group, the acetamide, or the hydroxyguanidine—could themselves be considered fragments to initiate an FBDD campaign, potentially leading to the discovery of entirely new classes of active compounds. simulations-plus.com

Computational Chemistry and Chemoinformatics in Research on N Cyclopentyl 2 N Hydroxycarbamimidoyl Acetamide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide with its potential biological targets.

A detailed analysis of these interactions provides insights into the structural basis of inhibition and can guide the design of new analogs with improved potency. The results of such an analysis can be summarized in a table format:

Interaction Type Ligand Moiety Potential Protein Residue Estimated Distance (Å)
Hydrogen BondN'-hydroxycarbamimidoylAsp145 (backbone C=O)2.9
Hydrogen BondN'-hydroxycarbamimidoylGlu91 (side chain C=O)3.1
HydrophobicCyclopentylVal23, Leu132N/A
ElectrostaticCarbamimidoylAsp145 (side chain COO-)4.5

This table represents hypothetical data for illustrative purposes.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. samipubco.com Starting with the known structure of this compound, virtual screening can be performed on large chemical databases to identify other compounds with similar or potentially better binding characteristics. This process involves docking millions of compounds into the active site of the target protein and ranking them based on their predicted binding affinity or a scoring function. This approach can accelerate the discovery of novel chemical scaffolds with the desired biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.govnih.gov For this compound, these calculations can provide valuable information about its reactivity, conformational preferences, and spectroscopic properties. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. researchgate.net This information helps in understanding the molecule's reactivity and its potential to interact with biological targets. For example, the calculated electrostatic potential can highlight electron-rich and electron-deficient regions, which are crucial for forming intermolecular interactions.

A table summarizing key quantum chemical descriptors for this compound could look as follows:

Quantum Chemical Property Calculated Value Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DIndicates overall polarity of the molecule

This table represents hypothetical data for illustrative purposes.

Cheminformatics Data Mining and Analysis of Bioactivity Data (e.g., ChEMBL database)

Cheminformatics involves the use of computational methods to analyze chemical data. nih.govmdpi.com Large biological and chemical databases, such as ChEMBL, serve as valuable resources for mining bioactivity data. ebi.ac.ukebi.ac.uk While specific data for this compound may be limited, these databases can be searched for structurally similar compounds with known biological activities. By analyzing the structure-activity relationships (SAR) of these related compounds, it is possible to infer potential targets and activities for the compound of interest. This data mining approach can help in hypothesis generation and in prioritizing experimental validation.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful technique in ligand-based drug design, used when the three-dimensional structure of the target protein is unknown. dovepress.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. By aligning a set of known active compounds, a common pharmacophore model can be generated. Although specific active analogs of this compound may not be readily available in the public domain, a hypothetical pharmacophore model could be constructed based on its structural features. This model would typically include a hydrogen bond donor and acceptor feature for the hydroxycarbamimidoyl group and a hydrophobic feature for the cyclopentyl ring. Such a model can then be used to screen chemical databases for new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net

Advanced Research Methodologies and Future Research Directions

Chemical Biology Approaches for Target Identification and Validation

To elucidate the biological targets of N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide, chemical biology offers powerful tools that can covalently link the compound to its interacting proteins, thereby facilitating their identification.

Affinity-Based Probes and Photoaffinity Labeling Techniquesmdpi.com

Affinity-based probes are synthesized by chemically modifying a bioactive small molecule to include a reactive group and a reporter tag, such as biotin (B1667282). rsc.orgfrontiersin.org This approach, however, can be challenging as the modification may alter the compound's original activity. nih.gov A more sophisticated strategy is photoaffinity labeling (PAL), which utilizes a photo-activatable group that forms a covalent bond with the target protein upon irradiation with UV light. mdpi.comnih.govscispace.com This method is advantageous as the covalent linkage is formed only when the probe is bound to its target, minimizing non-specific interactions. mdpi.comresearchgate.net

For this compound, a photoaffinity probe could be designed by incorporating a diazirine or benzophenone (B1666685) group, which are small and less likely to interfere with binding. scispace.comresearchgate.net A terminal alkyne handle would also be included to allow for the subsequent attachment of a biotin tag via copper-catalyzed azide-alkyne cycloaddition (click chemistry), a highly efficient and specific reaction. mdpi.comnih.gov The probe would be incubated with cell lysates or live cells, followed by UV irradiation to induce cross-linking. scispace.com The biotinylated protein-probe complexes can then be enriched using streptavidin beads and identified by mass spectrometry. nih.gov

Table 1: Hypothetical Photoaffinity Labeling Results for this compound Probe
Identified ProteinGene NamePeptide CountFold Enrichment (Probe vs. Control)Putative Function
Enzyme XENZX1525.3Signal Transduction
Receptor YRCPY1218.9Metabolic Regulation
Structural Protein ZSPZ83.1Cytoskeletal Integrity

Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a functional proteomic technology that uses chemical probes to target the active sites of specific enzyme families. universiteitleiden.nlcreative-biolabs.commtoz-biolabs.com These probes typically consist of a reactive group that forms a covalent bond with a catalytically active residue, a linker, and a reporter tag. creative-biolabs.com ABPP provides a direct readout of the functional state of enzymes in complex biological systems. youtube.com

To apply ABPP to this compound, a probe could be synthesized based on its core structure, incorporating a reactive electrophile designed to covalently modify nucleophilic residues (e.g., serine, cysteine, or lysine) in the active site of target enzymes. nih.gov Competitive ABPP experiments would involve pre-incubating a proteome with this compound before adding a broad-spectrum activity-based probe for a particular enzyme class. nih.gov A reduction in probe labeling for a specific enzyme would indicate that the compound binds to and inhibits its activity. This approach allows for the assessment of the compound's selectivity across an entire enzyme family. universiteitleiden.nl

Table 2: Hypothetical Competitive ABPP Data for this compound
Enzyme TargetEnzyme ClassIC₅₀ (µM)% Inhibition at 10 µM
Serine Hydrolase 1Hydrolase0.595%
Serine Hydrolase 2Hydrolase15.230%
Cysteine Protease 1Protease> 100< 5%

Advanced Spectroscopic and Structural Biology Characterization of Compound-Target Complexes

Once putative targets are identified, detailed characterization of the compound-target interaction is necessary. Spectroscopic and structural biology techniques provide atomic-level insights into the binding mode and conformational changes upon complex formation.

X-ray Crystallography of Protein-Ligand Structures

X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govspringernature.com This method provides detailed information about the binding pocket, the specific interactions between the compound and the protein, and any conformational changes that occur upon binding. nih.govfrontiersin.org For this compound, obtaining a crystal structure of it bound to a target protein would be invaluable for structure-based drug design efforts. nih.gov The process would involve co-crystallizing the purified target protein with the compound or soaking the compound into pre-formed protein crystals. springernature.com

Table 3: Hypothetical Crystallographic Data for Target Protein-Compound Complex
ParameterValue
Resolution (Å)1.8
R-work / R-free0.19 / 0.22
Interacting ResiduesTyr88, Ser121, Asp175
Key InteractionsHydrogen bond, Hydrophobic interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studiescreative-biolabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site. nih.govresearchgate.netportlandpress.com Chemical Shift Perturbation (CSP) mapping is a common NMR technique where changes in the chemical shifts of a protein's signals are monitored upon titration with a ligand. nih.govresearchgate.net Residues exhibiting significant chemical shift changes are likely at or near the binding interface. nih.gov

For this compound, 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled target protein would be acquired during a titration with the compound. nih.gov The resulting chemical shift perturbations can be mapped onto the protein's structure to identify the binding site. acs.org Furthermore, Saturation Transfer Difference (STD) NMR can be used to identify which parts of the compound are in close contact with the protein. nih.gov

Table 4: Hypothetical NMR Chemical Shift Perturbation Data
ResidueCombined Chemical Shift Perturbation (ppm)Location
Tyr880.45Binding Pocket
Ser1210.38Binding Pocket
Ala1500.05Distant from Pocket

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the cellular effects of this compound, integrating various "omics" technologies is essential. Proteomics and metabolomics can reveal global changes in protein expression and metabolite levels, respectively, providing insights into the compound's mechanism of action and potential off-target effects. metwarebio.comnih.gov

By treating cells with this compound and analyzing the resulting changes in the proteome and metabolome, it is possible to identify perturbed cellular pathways. nih.govmdpi.com For example, if the compound inhibits a key enzyme in a metabolic pathway, proteomics might show an upregulation of upstream enzymes, while metabolomics would reveal an accumulation of the substrate of the inhibited enzyme and a depletion of its products. This multi-omics approach provides a systems-level view of the compound's biological activity. bioinformaticsdaily.com

Table 5: Hypothetical Integrated Omics Data for this compound Treatment
Data TypeBiomoleculeFold ChangeAssociated Pathway
ProteomicsEnzyme A+2.5Metabolic Pathway 1
MetabolomicsMetabolite X (Substrate of Target)+4.2Metabolic Pathway 1
MetabolomicsMetabolite Y (Product of Target)-3.8Metabolic Pathway 1

Development of Novel Assay Systems for Specific Biological Activities

The amidoxime (B1450833) functional group is known to be a precursor to the corresponding amidine, a conversion that can be catalyzed by enzymes like the mitochondrial amidoxime-reducing component (mARC). researchgate.netnih.gov This prodrug potential is a key feature of this class of compounds. irb.hrnih.govresearchgate.net Furthermore, amidoximes have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

Developing novel assay systems is crucial for efficiently screening and characterizing the specific biological activities of new amidoxime derivatives like this compound. High-throughput screening (HTS) assays are essential for testing large libraries of compounds against specific biological targets. For example, if a primary proteomic screen suggests a particular enzyme as a target, a specific enzymatic assay can be developed in a high-throughput format (e.g., 384-well plates) to screen for inhibitory activity. Such assays often rely on fluorescence, luminescence, or mass spectrometry-based readouts to quickly and accurately measure enzyme activity.

Furthermore, given the potential for amidoximes to act as nitric oxide (NO) donors, assays to measure NO release are highly relevant. nih.govbenthamscience.com The Griess assay, for example, can be used to monitor NO formation in the presence of biological extracts or cells. nih.gov

Exploration of Emerging Therapeutic Paradigms for Amidoxime-Containing Compounds

The unique chemical properties of the amidoxime moiety have led to its exploration in several emerging therapeutic paradigms. The diverse biological activities reported for this class of compounds highlight their versatility as a scaffold for drug design. researchgate.netbenthamscience.com

One of the most prominent paradigms is their use as prodrugs . nih.gov Amidoximes are often more stable and have better bioavailability than their corresponding amidines. irb.hr The in vivo reduction of the amidoxime to the more biologically active amidine by enzymes such as mARC allows for targeted drug delivery and activation. nih.gov This strategy has been successfully applied in the development of inhibitors for various targets, including viral proteases. nih.govresearchgate.net

Another key area is the development of nitric oxide (NO) donors . Some amidoximes can be oxidized by enzymes like cytochrome P450 to release NO, which plays a crucial role in vasodilation and other physiological processes. nih.gov This property makes them attractive candidates for cardiovascular therapies.

Finally, the amidoxime scaffold is being utilized in the design of agents with a wide range of biological effects, including:

Antiproliferative and anticancer activity irb.hr

Antimicrobial and antibacterial effects nih.govmdpi.com

Anti-inflammatory properties researchgate.net

Antiviral activity nih.govresearchgate.net

The continued exploration of these therapeutic avenues, combined with advanced research methodologies, will be crucial in determining the potential clinical utility of novel amidoxime-containing compounds like this compound.

Table 2: Reported Biological Activities of the Amidoxime Class of Compounds

Biological ActivityTherapeutic PotentialReference(s)
Prodrugs for Amidines Improved bioavailability and targeted drug delivery. nih.govirb.hrnih.gov
Nitric Oxide (NO) Donation Cardiovascular diseases, vasodilation. nih.govbenthamscience.com
Antiproliferative Cancer therapy. irb.hr
Antimicrobial/Antibacterial Infectious diseases. researchgate.netnih.gov
Antiviral Treatment of viral infections like Dengue. nih.govresearchgate.net
Anti-inflammatory Inflammatory disorders. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopentyl-2-(N'-hydroxycarbamimidoyl)acetamide, and how can purity be validated?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the cyclopentyl group. For example, react 2-chloroacetamide derivatives with cyclopentylamine under reflux in anhydrous dichloromethane .
  • Step 2 : Introduce the N'-hydroxycarbamimidoyl moiety via amidoxime formation using hydroxylamine hydrochloride in ethanol/water under basic conditions (pH 9–10) .
  • Purity Validation :
  • HPLC : Monitor retention time and peak symmetry using a C18 column (mobile phase: acetonitrile/water 70:30).
  • NMR : Confirm absence of residual solvents (e.g., DMSO-d6 at δ 2.50 ppm) and integration ratios for protons on the cyclopentyl ring (δ 1.5–2.0 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Techniques :

  • X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns (e.g., N–H···O interactions in the hydroxycarbamimidoyl group) using SHELXL for refinement .
  • FTIR : Identify characteristic bands for amide C=O (1650–1680 cm⁻¹) and hydroxylamine N–O (950–980 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclopentyl fragment at m/z 85) .

Advanced Research Questions

Q. How can researchers address crystallographic data discrepancies caused by polymorphism?

  • Approach :

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., methanol, ethyl acetate) to induce different crystal forms .
  • Data Validation : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks using Mercury 4.0 software. Cross-validate with differential scanning calorimetry (DSC) to detect thermal phase transitions .

Q. What strategies optimize synthetic yield in multi-step pathways, considering steric hindrance from the cyclopentyl group?

  • Optimization Steps :

  • Protecting Groups : Temporarily block the hydroxycarbamimidoyl group with tert-butyldimethylsilyl (TBS) chloride to reduce steric clash during cyclopentyl coupling .
  • Catalysis : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation to enhance reaction efficiency under microwave irradiation (100°C, 30 min) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict steric energy barriers and adjust reaction stoichiometry .

Q. How should bioactivity assays be designed to account for metabolic instability of the hydroxycarbamimidoyl group?

  • Experimental Design :

  • Stability Tests : Incubate the compound in simulated gastric fluid (pH 1.2) and liver microsomes (CYP450 enzymes) to measure degradation rates via LC-MS/MS .
  • Prodrug Approach : Modify the hydroxy group to a methyl ester (e.g., N'-methoxycarbamimidoyl) to enhance stability, then assess hydrolysis kinetics in plasma .
  • In Vitro Assays : Use HEK293 cells transfected with target receptors (e.g., G-protein-coupled receptors) to evaluate dose-response curves pre- and post-metabolic treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.